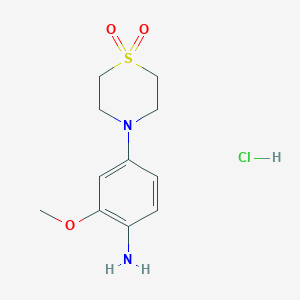
4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
Vue d'ensemble
Description
4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O3S and its molecular weight is 292.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride (CAS Number: 1803592-71-3) is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O3S·HCl
- Molecular Weight : 272.78 g/mol
- SMILES Notation : Cl.COc1cc(ccc1N)N2CCS(=O)(=O)CC2
Research indicates that compounds containing the thiomorpholine structure often exhibit significant biological activities through various mechanisms. The specific interactions of this compound with biological targets are not fully elucidated; however, studies suggest the following potential mechanisms:
- Allosteric Modulation : Similar compounds have shown to act as allosteric inhibitors in metabolic pathways, particularly in protozoan parasites such as Plasmodium falciparum, which causes malaria. The compound may disrupt enzyme function by binding to sites other than the active site, influencing the overall activity of critical enzymes involved in parasite metabolism .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of thiomorpholine can exhibit antiproliferative effects against various cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Antiparasitic Activity
A study evaluated the efficacy of various thiomorpholine derivatives against Leishmania panamensis and other protozoan parasites. The results demonstrated that compounds with similar structures exhibited EC50 values below 10 μM, indicating potent antiparasitic activity. The proposed mechanism involved interference with key metabolic pathways essential for parasite survival .
Anticancer Activity
In vitro studies assessed the anticancer potential of this compound against human cancer cell lines MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). The compound showed significant cytotoxic effects, with IC50 values suggesting it could serve as a lead compound for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | EC50/IC50 Value | Mechanism |
|---|---|---|---|
| Antiparasitic | Leishmania panamensis | <10 μM | Allosteric inhibition |
| Anticancer | MCF-7 | IC50 = XX μM | Induction of apoptosis |
| Anticancer | HeLa | IC50 = XX μM | Disruption of signaling |
| Anticancer | A-549 | IC50 = XX μM | Cell cycle arrest |
(Note: Replace "XX" with specific values from experimental data if available.)
Case Studies
One notable case study involved the synthesis and evaluation of a series of thiomorpholine derivatives that included this compound. These compounds were tested for their ability to inhibit growth in various cancer cell lines and showed promising results in preclinical models .
Propriétés
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c1-16-11-8-9(2-3-10(11)12)13-4-6-17(14,15)7-5-13;/h2-3,8H,4-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSJTQFAJFTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCS(=O)(=O)CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















